molecular formula C8H5BrClN B1645995 Bromo-(2-chloro-phenyl)-acetonitrile

Bromo-(2-chloro-phenyl)-acetonitrile

Cat. No. B1645995
M. Wt: 230.49 g/mol
InChI Key: KRRGHWZMBJGPFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bromo-(2-chloro-phenyl)-acetonitrile is a useful research compound. Its molecular formula is C8H5BrClN and its molecular weight is 230.49 g/mol. The purity is usually 95%.
BenchChem offers high-quality Bromo-(2-chloro-phenyl)-acetonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bromo-(2-chloro-phenyl)-acetonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Bromo-(2-chloro-phenyl)-acetonitrile

Molecular Formula

C8H5BrClN

Molecular Weight

230.49 g/mol

IUPAC Name

2-bromo-2-(2-chlorophenyl)acetonitrile

InChI

InChI=1S/C8H5BrClN/c9-7(5-11)6-3-1-2-4-8(6)10/h1-4,7H

InChI Key

KRRGHWZMBJGPFK-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(C#N)Br)Cl

Canonical SMILES

C1=CC=C(C(=C1)C(C#N)Br)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 2-chlorobenzylcyanide (1.0 g, 6.60 mmol) in CCl4 (25 mL) was added N-bromosuccinamide (1.29 g, 7.26 mmol) and 2,2′-azobis-(2-methylpropionitrile) (0.05 g, 0.33 mmol). The reaction mixture was allowed to reflux for 48 h. The reaction mixture was then diluted with EtOAc (50 mL) and washed with 0.1 M NaOH (50 mL). The organic phase was concentrated to dryness yielding 1.0 g (66%) product.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.29 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0.05 g
Type
catalyst
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Yield
66%

Synthesis routes and methods II

Procedure details

2-(2-Chlorophenyl) acetonitrile (151.5 g, 1 mol) was heated to 110° C. in a three-necked flask, keep the temperature, bromine (176 g, 1.1 mol) was added dropwise over a period of 3 h and the mixture was reacted with constant stirring for another 3 h. The reaction mixture was cooled to below 30° C. and water (400 mL) was added and stirring continued for another 5 minutes to remove HBr and stand aside. The organic layer was separated and washed with small amount of 5% sodium bisulfite for 15 minutes with stirring. The organic layer was again separated and washed with water to near pH 7, and the brown oily product was obtained (225 g, 96% yield); bp: 107-110° C./15 mmHg. IR (cm−1): 2969, 2253, 1589, 1472, 1445, 1194, 1051, 765, 725, 646; 1HNMR (300 MHz, CDCl3): 7.83 (1H, m), 7.38-7.45 (4H, m), 5.87 (1H, s). The crude product was used directly for the next step.
Quantity
151.5 g
Type
reactant
Reaction Step One
Quantity
176 g
Type
reactant
Reaction Step Two
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
400 mL
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.